(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine CAS number
(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine CAS number
An In-depth Technical Guide to (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine: A Key Chiral Intermediate in Modern Drug Discovery
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. Its unique stereochemistry and versatile reactivity make it a valuable intermediate in the synthesis of complex pharmaceutical agents. This guide delves into its core properties, synthesis, applications, and safety protocols, grounding all technical claims in authoritative sources.
Core Compound Identification and Properties
(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine is a disubstituted pyrrolidine derivative. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The "(3R)" designation defines the absolute stereochemistry at the C3 position of the pyrrolidine ring, which is critical for achieving enantioselectivity in target binding.
The primary identifier for this specific enantiomer is its CAS number.
Table 1: Physicochemical and Identification Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 144043-17-4 | [1][2][3] |
| Molecular Formula | C₁₂H₁₈N₂ | [2][4] |
| Molecular Weight | 190.29 g/mol | [2][4] |
| Appearance | Colorless to light yellow clear liquid | [4] |
| Density | ~0.99 g/cm³ | [3][4] |
| Boiling Point | 107 °C @ 2.3 mmHg | [4] |
| MDL Number | MFCD00191309 |[2] |
Synthesis and Mechanistic Considerations
The enantioselective synthesis of substituted pyrrolidines is a cornerstone of modern organic chemistry.[1] Routes to compounds like (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine often rely on starting materials from the "chiral pool" or on asymmetric synthesis methodologies.
A highly logical and efficient pathway to the target molecule begins with its primary amine analogue, (3R)-(-)-1-Benzyl-3-aminopyrrolidine (CAS: 114715-39-8) , which is commercially available.[5] This precursor can be synthesized or obtained by the chiral resolution of the racemic mixture using a resolving agent like tartaric acid, a process detailed in the patent literature.[6] The subsequent conversion to the secondary methylamine is typically achieved via reductive amination.
Workflow: Synthesis via Reductive Amination
The following diagram illustrates a common and reliable workflow for the N-methylation of the primary amine precursor.
Caption: Synthetic workflow from primary amine to the target secondary amine.
Exemplary Experimental Protocol
This protocol describes the N-methylation of (3R)-(-)-1-Benzyl-3-aminopyrrolidine using an Eschweiler-Clarke-type reductive amination.
Materials:
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(3R)-(-)-1-Benzyl-3-aminopyrrolidine (1.0 eq)
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Aqueous Formaldehyde (37 wt. %, ~1.2 eq)
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Sodium Borohydride (NaBH₄) (1.5 eq)
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Methanol (MeOH) as solvent
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Dichloromethane (DCM) for extraction
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: Dissolve (3R)-(-)-1-Benzyl-3-aminopyrrolidine in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
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Imine Formation: Slowly add aqueous formaldehyde dropwise to the stirred solution. Maintain the temperature at 0 °C and stir for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of the intermediate imine or iminium ion is the critical first step.
-
Reduction: Add sodium borohydride portion-wise to the reaction mixture, ensuring the temperature does not exceed 10 °C. The use of a mild reducing agent like NaBH₄ is crucial to selectively reduce the iminium ion without affecting other functional groups. Allow the reaction to warm to room temperature and stir for 10-12 hours.[7]
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Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.
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Extraction: Add dichloromethane to the aqueous residue and transfer to a separatory funnel. Add saturated NaHCO₃ solution to neutralize any remaining acid and separate the layers. Extract the aqueous layer twice more with dichloromethane.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. The final product can be purified by flash column chromatography on silica gel to afford (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine as a clear oil.
Applications in Drug Development
Chiral 3-aminopyrrolidine scaffolds are pivotal in the design of enzyme inhibitors and receptor modulators. The specific stereochemistry and the nature of the amine substituent are often determinative for biological activity.
Key Intermediate for DPP-4 Inhibitors
(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine and its direct precursor are documented as key intermediates in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[6][8] The (R)-configuration of the aminopyrrolidine moiety is often essential for potent inhibition of the DPP-4 enzyme.
The logical flow from this building block to a final therapeutic agent is illustrated below.
Caption: Role as a key building block in the synthesis of DPP-4 inhibitors.
This compound serves as a versatile intermediate for several reasons:
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Stereochemical Integrity: It provides a pre-defined chiral center, avoiding costly and often low-yielding chiral separations in later synthetic stages.
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Orthogonal Protection: The benzyl group on the ring nitrogen can be selectively removed via hydrogenolysis, allowing for further functionalization at that position without disturbing the rest of the molecule.
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Nucleophilicity: The secondary amine provides a reactive site for coupling with various electrophiles to build the final drug structure.
Analytical Profile (Predicted)
While a publicly available, fully assigned spectrum for this specific compound is scarce, its analytical profile can be reliably predicted based on its structure and data from closely related analogues such as (3R)-(-)-1-Benzyl-3-aminopyrrolidine and other N-methylated pyrrolidines.[5][9][10]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
|---|---|
| ¹H NMR | ~7.2-7.4 ppm (m, 5H): Aromatic protons of the benzyl group.~3.6 ppm (s, 2H): Benzylic -CH₂- protons.~2.3-3.0 ppm (m): Pyrrolidine ring protons, complex multiplet structure.~2.4 ppm (s, 3H): N-Methyl (-NCH₃) protons, a characteristic singlet.~1.5-2.2 ppm (m): Remaining pyrrolidine ring protons. |
| ¹³C NMR | ~138 ppm: Quaternary aromatic carbon of the benzyl group.~127-129 ppm: Aromatic -CH- carbons.~60 ppm: Benzylic -CH₂- carbon.~50-60 ppm: Pyrrolidine -CH- and -CH₂- carbons adjacent to nitrogen.~35-40 ppm: N-Methyl (-NCH₃) carbon.~30-35 ppm: Remaining pyrrolidine -CH₂- carbon. |
| Mass Spec (EI) | M⁺ at m/z 190: Molecular ion peak.Major fragment at m/z 91: Tropylium ion, characteristic of a benzyl group.Other fragments corresponding to the loss of the methylamino group or cleavage of the pyrrolidine ring. |
Safety, Handling, and Storage
(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine and its analogues are classified as hazardous chemicals requiring careful handling. The safety data for the corresponding (3S)-(+) enantiomer indicates significant hazards.[11]
Table 3: GHS Hazard and Precautionary Information
| Category | Code | Description |
|---|---|---|
| Hazard | H314 | Causes severe skin burns and eye damage.[11] |
| Hazard | H318 | Causes serious eye damage.[11] |
| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[11] |
| Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[11] |
| Response | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[11] |
| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] |
| Storage | P405 | Store locked up. |
Handling and Storage Protocol
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles are mandatory. A face shield should be used if there is a splash risk.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for chemical waste disposal.
Conclusion
(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine stands out as a high-value chiral intermediate for the pharmaceutical industry. Its defined stereochemistry, coupled with its versatile chemical handles, provides an efficient and reliable starting point for the synthesis of complex, enantiomerically pure drug candidates, particularly in the realm of metabolic diseases. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist or researcher aiming to leverage its potential in drug discovery and development.
References
- 1. (3R)-(-)-1-benzyl-3-(methylamino)pyrrolidine, CAS No. 144043-17-4 - iChemical [ichemical.com]
- 2. 144043-17-4 (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine AKSci Z2056 [aksci.com]
- 3. chembk.com [chembk.com]
- 4. chemimpex.com [chemimpex.com]
- 5. (3R)-(-)-1-Benzyl-3-aminopyrrolidine [webbook.nist.gov]
- 6. CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S)-1-benzyl-3-aminopyrrolidine - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]
- 11. PubChemLite - Benzyl 3-(methylamino)pyrrolidine-1-carboxylate (C13H18N2O2) [pubchemlite.lcsb.uni.lu]
